

Application Note: Lentiviral-Mediated Expression of IQ-Target for Functional Studies

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Introduction

Lentiviral vectors are a powerful tool for delivering and expressing target genes in a wide range of cell types, including both dividing and non-dividing cells. This application note provides a detailed protocol for the lentiviral-mediated expression of a hypothetical protein, IQ-Target, a novel kinase implicated in cellular proliferation pathways. The protocols described herein cover lentiviral vector design, production of high-titer lentiviral particles, and the subsequent transduction of a target cell line for stable expression of IQ-Target.

Materials and Methods Lentiviral Vector Design

The expression of IQ-Target is achieved using a third-generation lentiviral vector system. This system enhances safety by splitting the viral components across multiple plasmids. The transfer plasmid contains the gene of interest (IQ-Target) driven by a strong constitutive promoter (e.g., CMV or $EF1\alpha$) and a selectable marker (e.g., Puromycin resistance).

Experimental Protocols

1. Production of Lentiviral Particles in HEK293T Cells

This protocol describes the transient transfection of HEK293T cells to produce replication-incompetent lentiviral particles.



- Day 1: Cell Seeding
 - Seed 6 x 10⁶ HEK293T cells in a 10 cm dish in 10 mL of DMEM supplemented with 10% FBS.
 - Incubate at 37°C, 5% CO2.
- Day 2: Transfection
 - Prepare the DNA mixture in a sterile tube:
 - 10 μg of pLenti-CMV-IQ-Target-Puro transfer plasmid
 - 5 μg of pMD2.G (VSV-G envelope plasmid)
 - 7.5 μg of psPAX2 (packaging plasmid)
 - Add DNA to 500 μL of serum-free DMEM.
 - $\circ~$ In a separate tube, add 60 μL of FuGENE® HD Transfection Reagent to 500 μL of serum-free DMEM.
 - Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 15 minutes at room temperature.
 - Add the transfection complex dropwise to the HEK293T cells.
- Day 3: Medium Change
 - After 16-18 hours, remove the transfection medium and replace it with 10 mL of fresh
 DMEM with 10% FBS.
- Day 4-5: Viral Harvest
 - At 48 hours post-transfection, collect the supernatant containing the viral particles.
 - Centrifuge at 500 x g for 10 minutes to pellet cell debris.
 - Filter the supernatant through a 0.45 μm sterile filter.



- The virus can be used directly or concentrated and stored at -80°C.
- 2. Lentiviral Titer Determination by qPCR
- Isolate viral RNA from a small aliquot of the harvested virus using a commercial viral RNA extraction kit.
- Perform reverse transcription followed by qPCR using primers specific to the lentiviral genome (e.g., targeting the WPRE region).
- A standard curve is generated using a plasmid of known concentration to quantify the viral genome copies per mL.
- 3. Transduction of Target Cells
- Day 1: Cell Seeding
 - Seed 5 x 10⁴ target cells per well in a 24-well plate.
- Day 2: Transduction
 - Thaw the lentiviral stock on ice.
 - Prepare serial dilutions of the virus in complete medium containing 8 μg/mL polybrene.
 - Remove the medium from the cells and add the virus-containing medium at various multiplicities of infection (MOI).
 - o Incubate for 24 hours.
- Day 3: Selection
 - Replace the virus-containing medium with fresh complete medium containing the appropriate concentration of puromycin for selection.
 - Continue selection for 3-5 days, replacing the medium every 2 days, until non-transduced control cells are eliminated.



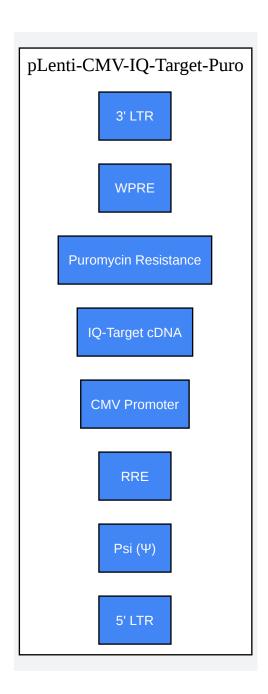
Results

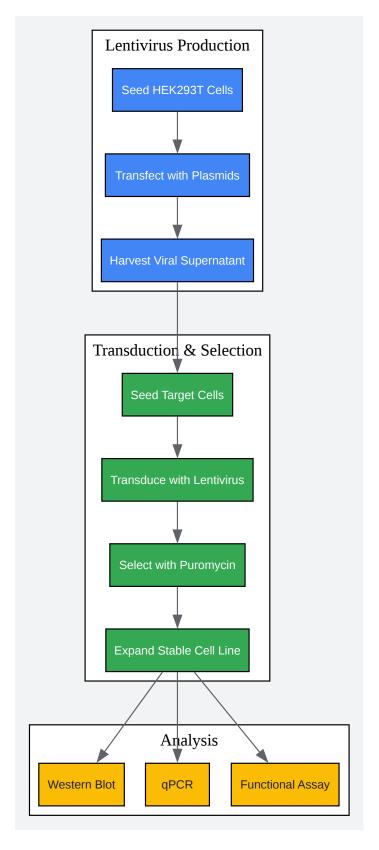
The following tables summarize the quantitative data obtained from the lentiviral production and transduction experiments.

Table 1: Lentiviral Titer Quantification			
Parameter		Value	
Method	qPCR (WPRE		arget)
Titer (Transducing Units/mL)	1.5 x 10^8 TU/ı		mL
Table 2: Transduction Efficiency in Target Cells			
MOI	% Transduced C Marker)	Cells (GFP	IQ-Target Expression (Relative Units)
0.5	35%		40
1	68%		85
5	95%		150
Table 3: Functional Assay - IQ-Target Kinase Activity			
Cell Line	Treatment		Substrate Phosphorylation (Fold Change)
Untransduced Control	Vehicle		1.0
Lenti-IQ-Target	Vehicle		8.5
Lenti-IQ-Target	IQ-Kinase Inhibi	tor	1.2

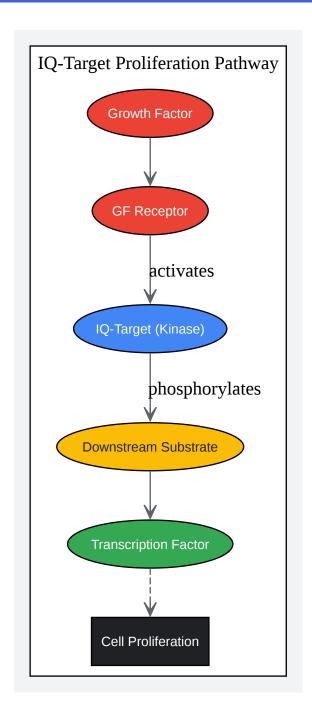
Visualizations











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